An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3
An In-depth Technical Guide to 3,4,5-Trimethoxybenzaldehyde-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4,5-Trimethoxybenzaldehyde-d3, a deuterated analog of the valuable organic intermediate, 3,4,5-Trimethoxybenzaldehyde. This document is intended to serve as a key resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Core Chemical Properties
3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde.[1][2] The incorporation of stable heavy isotopes is a common practice in drug development, often used as tracers for quantification or to influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The physical and chemical properties of the deuterated compound are largely similar to its non-deuterated counterpart, with the primary differences being in its mass and spectroscopic characteristics.
Physicochemical Data
The quantitative properties of 3,4,5-Trimethoxybenzaldehyde-d3 and its non-deuterated analog are summarized below for direct comparison.
| Property | 3,4,5-Trimethoxybenzaldehyde-d3 | 3,4,5-Trimethoxybenzaldehyde |
| Molecular Formula | C₁₀H₉D₃O₄[1] | C₁₀H₁₂O₄[3][4] |
| Molecular Weight | 199.22 g/mol [5][6] | 196.20 g/mol [3][4] |
| Exact Mass | 199.09200 Da[1] | 196.07355886 Da[4] |
| CAS Number | 1219805-17-0[1][2] | 86-81-7[3][7] |
| Appearance | - | Light yellow solid/flakes[3][4] |
| Melting Point | - | 73-76 °C[3][7] |
| Boiling Point | - | 165 °C[7] or 337.6 °C[3] |
| Density | - | 1.367 g/cm³[3] |
| Solubility | - | Slightly soluble in water; Soluble in chloroform[3][8]; Methanol: 0.1 g/mL[3] |
| LogP | 1.52490[1] | - |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation. The data for the non-deuterated compound is well-established.
| Spectrum Type | 3,4,5-Trimethoxybenzaldehyde Data and Characteristics |
| ¹H NMR | δ 3.98 (s, 9H), 7.20 (s, 2H), 9.90 (s, 1H)[8] |
| ¹³C NMR | δ 56.07 (2 C, q, 2 x OCH₃), 60.74 (1 H, q, OCH₃), 106.55 (2 C, d, 2 x C=CH), 132.1 (1 C, s, ArC), 143.8 (1 C, s, ArC), 154.0 (2 C, s, 2 x ArC), 190.82 (1 C, d, CHO)[9] |
| Mass Spec (MS) | m/z 196 (M+)[8][9] |
| IR | 1686 cm⁻¹[8] |
| UV/Visible | λmax at 346, 278, and 221 nm in Ethanol[9][10] |
Note: For 3,4,5-Trimethoxybenzaldehyde-d3, the molecular ion peak in the mass spectrum would be observed at m/z 199. In the ¹H NMR spectrum, the signal corresponding to the deuterated methoxy group would be absent or significantly diminished.
Synthesis and Experimental Protocols
3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.[11][12][13] Several synthetic routes have been developed, often starting from readily available precursors like vanillin or p-cresol.[3][14] The synthesis of the deuterated analog would follow a similar pathway, with the introduction of a deuterated methyl group at the appropriate step.
Synthesis from Vanillin
A common and economically attractive laboratory-scale synthesis starts from vanillin.[14] This multi-step process involves bromination, methoxylation, and a final methylation step. To produce the d3 variant, a deuterated methylating agent (e.g., dimethyl-d6 sulfate) would be used in the final step.
Experimental Protocol:
-
Step 1: Bromination of Vanillin to 5-Bromovanillin (2)
-
Dissolve vanillin (1) (0.1 mol) in glacial acetic acid (75 ml).
-
Add bromine (0.11 mol) to the solution and stir for 1 hour.
-
Dilute the reaction mixture with ice water (200 ml) to precipitate the product.
-
Filter, wash with water, and dry the solid to yield 5-bromovanillin (2).[14]
-
-
Step 2: Methoxylation to 4-Hydroxy-3,5-dimethoxybenzaldehyde (3)
-
In a two-necked flask, dissolve freshly cut sodium (0.214 mol) in dry methanol (100 ml).
-
Distill off a portion of the methanol (30-35 ml).
-
Add a solution of 5-bromovanillin (2) and anhydrous copper(II) chloride (0.4 equivalents) to the sodium methoxide solution.
-
Heat the mixture until the reaction is complete (monitored by G.L.C.).
-
After completion, dilute with water, acidify with 6N HCl, and extract with ethyl acetate.
-
Wash, dry, and evaporate the organic extract to yield 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) (3).[14]
-
-
Step 3: Methylation to 3,4,5-Trimethoxybenzaldehyde (4)
-
Vigorously stir a mixture of compound (3) (0.0164 mol), sodium hydroxide (0.0425 mol), dimethyl sulfate (0.0246 mol), and a phase-transfer catalyst (e.g., Adogen 464) in a water/dichloromethane system at room temperature.
-
After 16 hours, separate the organic layer.
-
Wash the organic layer with ammonium hydroxide, followed by water, and dry with magnesium sulfate.
-
Evaporation of the solvent yields 3,4,5-Trimethoxybenzaldehyde (4).[14]
-
For the d3 analog, deuterated dimethyl sulfate ((CD₃)₂SO₄) would be substituted for dimethyl sulfate in this step.
-
Caption: Synthesis workflow from Vanillin.
Applications in Drug Development and Research
The primary significance of 3,4,5-Trimethoxybenzaldehyde and its deuterated analogs lies in their role as versatile intermediates in the synthesis of pharmacologically active molecules.[11][12]
Intermediate for Active Pharmaceutical Ingredients (APIs)
This aldehyde is a key building block for several important drugs.[3][13]
-
Trimethoprim: It is an essential intermediate for the synthesis of Trimethoprim, an antibiotic used to treat bacterial infections, particularly those of the urinary tract.[1][12][13]
-
Other Pharmaceuticals: It is also used in the synthesis of roletamide, trimethoquinol, and trimazosin.[3]
The aldehyde functionality allows for a wide range of chemical modifications, making it an invaluable starting material for creating libraries of new chemical entities in medicinal chemistry for lead optimization.[11][12]
Role of Deuteration
The use of 3,4,5-Trimethoxybenzaldehyde-d3 is specifically relevant to modern drug development strategies.
-
Metabolic Stability: Deuteration can alter the metabolic profile of a drug. Replacing hydrogen with deuterium can strengthen C-H bonds, potentially slowing down metabolic processes (the "kinetic isotope effect"), which can lead to improved pharmacokinetic properties.[1]
-
Tracing and Quantification: Stable isotope-labeled compounds like this one are widely used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) during drug development.[1][2]
Caption: Role as an intermediate in drug discovery.
Antimicrobial Activity
The non-deuterated 3,4,5-Trimethoxybenzaldehyde has demonstrated inherent antimicrobial activity. One study showed it exhibits inhibitory effects against Escherichia coli and Candida sp..[13]
Safety and Handling
Based on aggregated GHS information, 3,4,5-Trimethoxybenzaldehyde may be harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this chemical. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
3,4,5-Trimethoxybenzaldehyde-d3 is a specialized chemical tool of significant value to the pharmaceutical and life sciences industries. Its utility as a deuterated building block for synthesizing complex APIs like Trimethoprim, combined with its application as an internal standard, makes it indispensable for modern drug discovery and development pipelines. Understanding its chemical properties, synthesis, and applications allows researchers to effectively leverage this compound in their research endeavors.
References
- 1. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - France [carlroth.com]
- 8. 3,4,5-trimethoxybenzaldehyde [chemister.ru]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. nbinno.com [nbinno.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
